molecular formula C19H31NO2 B14012138 N-(1-hydroxy-1-phenylpropan-2-yl)decanamide CAS No. 35922-17-9

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide

Cat. No.: B14012138
CAS No.: 35922-17-9
M. Wt: 305.5 g/mol
InChI Key: BRCZCDQNJZAAGC-UHFFFAOYSA-N
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Description

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide: is a chemical compound known for its unique structure and properties. It is a ceramide analogue that has been studied for its effects on lipid metabolism and cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide typically involves the reaction of a phenylpropanolamine derivative with decanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-phenylpropan-2-yl)decanamide involves its interaction with cellular pathways and molecular targets. It affects the structures and functions of lysosomes, late endosomes, and the endoplasmic reticulum. The compound alters cholesterol homeostasis and induces autophagy by inhibiting the mTORC1 pathway . These effects highlight its potential in modulating cellular processes and its therapeutic applications.

Comparison with Similar Compounds

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide can be compared with other ceramide analogues and related compounds:

Properties

CAS No.

35922-17-9

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)decanamide

InChI

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-12-15-18(21)20-16(2)19(22)17-13-10-9-11-14-17/h9-11,13-14,16,19,22H,3-8,12,15H2,1-2H3,(H,20,21)

InChI Key

BRCZCDQNJZAAGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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